molecular formula C7H6O5 B8400452 3-Acetyl-tetrahydropyran-2,4,6-trione

3-Acetyl-tetrahydropyran-2,4,6-trione

Cat. No.: B8400452
M. Wt: 170.12 g/mol
InChI Key: ULYBDHWPSNRFNP-UHFFFAOYSA-N
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Description

3-Acetyl-tetrahydropyran-2,4,6-trione is a cyclic trione derivative featuring a tetrahydropyran backbone substituted with three ketone groups and an acetyl moiety. Its structure enables unique tautomeric behavior, as observed in analogs like 3,5-diacetyl-tetrahydropyran-2,4,6-trione, which forms a double tautomeric system involving intramolecular hydrogen bonding . This compound’s reactivity and stability are influenced by the interplay of its electron-withdrawing carbonyl groups and steric effects from substituents.

Properties

Molecular Formula

C7H6O5

Molecular Weight

170.12 g/mol

IUPAC Name

3-acetyloxane-2,4,6-trione

InChI

InChI=1S/C7H6O5/c1-3(8)6-4(9)2-5(10)12-7(6)11/h6H,2H2,1H3

InChI Key

ULYBDHWPSNRFNP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1C(=O)CC(=O)OC1=O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Tautomeric Properties

The compound’s cyclic trione framework allows for tautomerism, a feature shared with 1,5-diphenylpentane-1,3,5-trione. Isotopic perturbation studies reveal that 3,5-diacetyl-tetrahydropyran-2,4,6-trione exists as a major asymmetrical isomer with a minor symmetrical form stabilized by hydrogen bonding . This contrasts with linear triones, where tautomerism is less constrained.

Comparison with Structurally Similar Compounds

Barbiturate Derivatives

Barbiturates such as 5-butyl-5-ethyl-1,3-diazinane-2,4,6-trione (butethal) and 1-ethyl-1,3-diazinane-2,4,6-trione (N-ethylbarbituric acid) share the 1,3-diazinane-trione core but differ in substituents (Table 1). These derivatives exhibit sedative properties, whereas 3-acetyl-tetrahydropyran-trione’s applications remain less documented but may involve antimicrobial activity, as seen in furan-substituted analogs .

Table 1: Comparison with Barbiturates

Compound Core Structure Substituents Applications
3-Acetyl-tetrahydropyran-trione Tetrahydropyran-trione Acetyl group Under investigation
Butethal (Soneryl®) Diazinane-trione Butyl, ethyl Sedative (Belloid®)
N-Ethylbarbituric acid Diazinane-trione Ethyl Pharmaceutical intermediate

Pyrimidine and Pyran Derivatives

  • 5-(2-Oxo-1,3-dihydro-2H-pyrimidine-2,4,6-trione) : This pyrimidine-trione lacks the pyran ring, reducing steric strain but increasing electrophilicity at carbonyl sites. Its synthesis involves IR and NMR characterization methods similar to those used for triones .

Linear vs. Cyclic Triones

Linear triones like 1,5-diphenylpentane-1,3,5-trione exhibit simpler tautomerism without cyclic constraints, leading to higher conformational flexibility. In contrast, 3-acetyl-tetrahydropyran-trione’s rigid pyran ring stabilizes specific tautomers, impacting reactivity in nucleophilic additions .

Physicochemical and Spectral Properties

  • Melting Points and Stability : Barbiturates (e.g., butethal, m.p. ~124–126°C) generally exhibit higher thermal stability than 3-acetyl-tetrahydropyran-trione due to hydrogen-bonded crystalline structures .
  • Spectroscopy : NMR and IR data for pyrimidine-triones (δ 10–12 ppm for NH protons in DMSO-d6) differ from tetrahydropyran-triones, where acetyl protons resonate at δ 2.1–2.5 ppm .

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